cis-Diisopropyl cyclohexane-1,2-dicarboxylate
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Overview
Description
cis-Diisopropyl cyclohexane-1,2-dicarboxylate: is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclohexane, where two carboxylate groups are attached to the 1 and 2 positions of the cyclohexane ring, and each carboxylate group is esterified with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing cis-Diisopropyl cyclohexane-1,2-dicarboxylate involves a Diels-Alder reaction between a diene and a dienophile. This reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.
Hydrogenation: Another method involves the hydrogenation of diisopropyl phthalate to convert the aromatic ring into a cyclohexane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Diisopropyl cyclohexane-1,2-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diacids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkoxides, amines, elevated temperatures, and solvents like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Diacids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Ester derivatives, amides.
Scientific Research Applications
cis-Diisopropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Materials Science: It is used as a plasticizer in the production of flexible plastics, enhancing their mechanical properties and durability.
Organic Synthesis: This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industrial Applications: It is employed in the manufacture of coatings, adhesives, and sealants due to its chemical stability and compatibility with other materials.
Mechanism of Action
The mechanism of action of cis-Diisopropyl cyclohexane-1,2-dicarboxylate primarily involves its interaction with enzymes and other biological molecules. The ester groups in the compound can be hydrolyzed by esterases, leading to the formation of diacids and alcohols. These hydrolysis products can further participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Similar in structure but with longer alkyl chains, used as a plasticizer.
Diisooctyl cyclohexane-1,2-dicarboxylate: Another plasticizer with slightly different alkyl groups, offering different mechanical properties.
Diethyl phthalate: A phthalate ester used as a plasticizer, but with a different aromatic ring structure.
Uniqueness: cis-Diisopropyl cyclohexane-1,2-dicarboxylate is unique due to its specific ester groups and cyclohexane ring structure, which confer distinct chemical and physical properties. Its relatively short alkyl chains compared to other plasticizers like DINCH result in different solubility and compatibility characteristics, making it suitable for specific applications where other plasticizers may not perform as well .
Properties
Molecular Formula |
C14H24O4 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
dipropan-2-yl (1S,2R)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h9-12H,5-8H2,1-4H3/t11-,12+ |
InChI Key |
HFVJRYILMUSLFV-TXEJJXNPSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C1CCCCC1C(=O)OC(C)C |
Origin of Product |
United States |
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